molecular formula C8H19NO2 B13229148 (2R)-4-Amino-1-(tert-butoxy)butan-2-ol

(2R)-4-Amino-1-(tert-butoxy)butan-2-ol

Cat. No.: B13229148
M. Wt: 161.24 g/mol
InChI Key: HGOSLPJRPARNFE-SSDOTTSWSA-N
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Description

Significance of Chiral Amino Alcohols as Key Intermediates in Organic Synthesis

Chiral amino alcohols are highly valued compounds in organic chemistry, primarily for their role as versatile building blocks in the synthesis of complex molecules. acs.org Their utility stems from the presence of two distinct functional groups—an amine and a hydroxyl group—which can be selectively modified to create a wide array of derivatives. This bifunctionality makes them crucial synthons for pharmaceuticals and bioactive natural products. nih.govfrontiersin.org

The applications of chiral amino alcohols in synthesis are diverse:

Pharmaceutical Building Blocks : Many pharmaceutical agents contain the α-amino alcohol or β-amino alcohol scaffold. frontiersin.orgwestlake.edu.cn These structural motifs are essential for the biological activity of various drugs.

Chiral Ligands and Catalysts : Chiral amino alcohols are frequently used to prepare chiral ligands for asymmetric catalysis. acs.orgwestlake.edu.cn These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective reactions, which are crucial for producing single-enantiomer drugs. acs.orgalfa-chemistry.com

Chiral Auxiliaries : They can be employed as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and are later removed. acs.org

The demand for efficient methods to produce these compounds has led to the development of numerous synthetic strategies, including the asymmetric reductive amination of α-hydroxy ketones, ring-opening reactions of epoxides or aziridines, and the hydrogenation of α-amino ketones. nih.govwestlake.edu.cn The development of novel catalytic methods for constructing chiral β-amino alcohol compounds from readily available starting materials remains an active area of research. westlake.edu.cn

Key Applications of Chiral Amino Alcohols
ApplicationDescription
Pharmaceutical Synthesis Serve as essential structural moieties and building blocks for a wide range of drugs. frontiersin.org
Asymmetric Catalysis Used as precursors for chiral ligands that enable the synthesis of specific enantiomers. acs.orgwestlake.edu.cn
Natural Product Synthesis Act as key intermediates in the total synthesis of complex, biologically active natural products. acs.org
Chiral Auxiliaries Temporarily guide the stereochemistry of chemical reactions to achieve high enantiomeric purity. acs.org

Stereochemical Considerations and Enantiomeric Purity in Chiral Compound Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and pharmaceutical research. numberanalytics.com For chiral compounds like (2R)-4-Amino-1-(tert-butoxy)butan-2-ol, which have one or more stereocenters, molecules can exist as stereoisomers. The most important types are enantiomers—non-superimposable mirror images of each other. nih.govmdpi.com

While enantiomers have identical physical and chemical properties in an achiral environment, they often exhibit profoundly different behaviors in a chiral environment, such as the human body, where receptors, enzymes, and other biological molecules are themselves chiral. mdpi.comamericanpharmaceuticalreview.com Consequently, the two enantiomers of a chiral drug can have different pharmacological and toxicological profiles. nih.govmdpi.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects. mdpi.com

This stereoselectivity has significant implications for drug development:

Pharmacodynamics : Enantiomers can have different affinities and selectivities for their biological targets (e.g., receptors or enzymes), leading to variations in potency and efficacy. numberanalytics.comnih.gov The interaction between a drug and its target is highly dependent on the drug's three-dimensional shape, often described by a "lock-and-key" model. numberanalytics.com

Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective. numberanalytics.com Different enantiomers may be metabolized at different rates, leading to variations in bioavailability and duration of action. nih.gov

Due to these potential differences, ensuring high enantiomeric purity —a measure of the extent to which a sample contains only one enantiomer of a chiral compound—is crucial for the safety and efficacy of pharmaceuticals. nih.gov Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in development and to evaluate the properties of each enantiomer. nih.gov This has led to a significant trend in developing single-enantiomer drugs over racemic mixtures (equal mixtures of both enantiomers). nih.govmdpi.comamericanpharmaceuticalreview.com The use of a single, active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.govmdpi.com

Impact of Stereochemistry on Drug Properties
PropertyDescription of Stereochemical Influence
Efficacy & Potency One enantiomer is often significantly more potent than the other due to better binding with the biological target. numberanalytics.comnih.gov
Safety & Toxicity The inactive or less active enantiomer (distomer) may contribute to side effects or toxicity. mdpi.com
Pharmacokinetics (ADME) Enantiomers can differ in their rates of absorption, distribution, metabolism, and excretion. numberanalytics.com
Drug Interactions Different rates of metabolism for each enantiomer can lead to complex drug-drug interactions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

(2R)-4-amino-1-[(2-methylpropan-2-yl)oxy]butan-2-ol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)11-6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3/t7-/m1/s1

InChI Key

HGOSLPJRPARNFE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](CCN)O

Canonical SMILES

CC(C)(C)OCC(CCN)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2r 4 Amino 1 Tert Butoxy Butan 2 Ol

Reaction Pathways and Transformation of the Amino Group

The primary amino group (-NH2) at the C4 position is a nucleophilic and basic center, making it susceptible to a variety of transformations common to primary amines. Its reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

Key transformations involving the amino group include:

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is fundamental for introducing carbonyl-containing moieties.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This process can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reagents.

Boc Protection: To prevent the amino group from participating in undesired side reactions, it can be protected. A common method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, which forms a tert-butoxycarbonyl (Boc) protected amine, a type of carbamate.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a more substituted amine.

Cyclization Reactions: In the presence of suitable reagents, the amino group can participate in intramolecular cyclization reactions. For instance, derivatives of this compound could potentially undergo reactions like the Pictet-Spengler cyclization if reacted with an appropriate aldehyde or ketone, leading to heterocyclic structures.

The following table summarizes these potential transformations:

Reaction Type Reagent(s) Functional Group Formed
AcylationAcyl Chloride (R-COCl)Amide
AlkylationAlkyl Halide (R'-X)Secondary/Tertiary Amine
Boc ProtectionDi-tert-butyl dicarbonateBoc-protected Amine (Carbamate)
Reductive AminationAldehyde (R''CHO), Reducing AgentSecondary Amine

Reaction Pathways and Transformation of the Hydroxyl Group

The secondary hydroxyl (-OH) group at the C2 chiral center is another key site of reactivity. It can act as a nucleophile or be targeted for oxidation.

Common reactions involving the hydroxyl group include:

Oxidation: The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents. Common reagents for this transformation include chromates (e.g., PCC, PDC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. This transformation converts the chiral center into a prochiral center.

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. wikipedia.org The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a classic method. wikipedia.org

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate (by reaction with tosyl chloride) or a mesylate (with mesyl chloride). This activation facilitates subsequent nucleophilic substitution reactions at the C2 position.

A summary of these reactions is presented in the table below:

Reaction Type Reagent(s) Functional Group Formed
OxidationPCC, Swern, or DMP reagentKetone
EsterificationCarboxylic Acid (R-COOH) + Acid CatalystEster
EtherificationBase, then Alkyl Halide (R'-X)Ether
TosylationTosyl Chloride (TsCl) + BaseTosylate

Stability and Reactivity Profiles of the tert-Butoxy (B1229062) Protecting Group

The tert-butoxy group is a tert-butyl ether linkage. Ether groups are generally known for their chemical stability and lack of reactivity, which is why they are often used as solvents. openstax.org The tert-butyl ether, in particular, is highly stable under basic and nucleophilic conditions. researchgate.net

However, this group is susceptible to cleavage under strong acidic conditions. openstax.org The mechanism of acidic cleavage for a tert-butyl ether typically proceeds through an Sₙ1 or E1 pathway. openstax.orgwikipedia.org This is due to the formation of a relatively stable tertiary carbocation (the tert-butyl cation) upon protonation of the ether oxygen and subsequent departure of the butanol portion of the molecule. wikipedia.org

The steps for the Sₙ1 cleavage mechanism are:

Protonation: A strong acid (like HBr or HI) protonates the ether oxygen, forming an oxonium ion.

Carbocation Formation: The C-O bond breaks, and the butanol moiety departs, leaving behind a stable tert-butyl cation. wikipedia.org

Nucleophilic Attack: A nucleophile (e.g., a halide ion like Br⁻) attacks the carbocation, forming a tert-butyl halide.

This acid-lability is a key characteristic that can be exploited in synthetic strategies where removal of this group is desired without affecting other, more base-sensitive parts of a molecule. Reagents like trifluoroacetic acid are often effective for this cleavage at moderate temperatures. openstax.org

Condition Reactivity of tert-Butoxy Group Mechanism
Strong Acid (e.g., HBr, HI, TFA)Cleavage to form an alcohol and a tert-butyl derivativeSₙ1 / E1
Basic ConditionsStable / UnreactiveN/A
Nucleophilic ConditionsStable / UnreactiveN/A
Mild AcidGenerally StableN/A

Fundamental Principles of Stereochemical Control in Reactions Involving the Chiral Center

The (2R) configuration of the stereocenter at the C2 position is a defining structural feature that exerts significant influence on the stereochemical outcome of reactions. This is an example of substrate-controlled stereoselectivity, where the inherent chirality of the starting material directs the formation of new stereocenters with a specific orientation.

The principle at play is diastereoselectivity. When a reaction creates a new stereocenter in a molecule that already contains one, the two possible products (diastereomers) are not formed in equal amounts. The existing (2R) center creates a chiral environment that makes the two faces of a nearby reactive center (like a carbonyl formed from oxidation of the hydroxyl group) diastereotopic.

Key principles include:

Steric Hindrance: Reagents will preferentially approach a reactive center from the less sterically hindered face. The substituents around the (2R) chiral center will block one side more effectively than the other, guiding the incoming reagent.

Chelation Control: In some reactions, particularly with metal-containing reagents, the hydroxyl and amino groups can coordinate with the metal center. This coordination can lock the molecule into a rigid conformation, exposing only one face of a reactive site to attack and leading to high levels of diastereoselectivity.

1,2- and 1,3-Asymmetric Induction: The (2R)-hydroxyl group can direct the stereochemistry of a new center at an adjacent carbon (a 1,2-relationship) or a carbon once removed (a 1,3-relationship). For instance, if the amino group were to be transformed and involved in a cyclization, the (2R) center would influence the stereochemistry of the newly formed ring junctions.

Derivatization and Analog Synthesis of 2r 4 Amino 1 Tert Butoxy Butan 2 Ol

Structural Modifications of the Amino Moiety (e.g., Amide, Carbamate, and Urea (B33335) Formations)

The primary amino group of (2R)-4-Amino-1-(tert-butoxy)butan-2-ol represents a key site for structural modification to generate a diverse range of derivatives. Standard synthetic protocols could be employed to convert the amine into amides, carbamates, and ureas, thereby modulating the compound's physicochemical properties.

Amide Formation: Acylation of the amino group with various acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. The choice of the acylating agent would allow for the introduction of a wide array of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Carbamate Formation: Reaction of the amino group with chloroformates or by using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) would lead to the formation of N-carbamoyl derivatives. These modifications are often employed to protect the amino group during multi-step syntheses or to introduce specific functionalities that can influence biological activity.

Urea Formation: The synthesis of urea derivatives could be achieved by reacting the parent amine with isocyanates or by employing a two-step procedure involving the formation of an intermediate carbamoyl (B1232498) chloride followed by reaction with another amine. This would allow for the preparation of both symmetrical and unsymmetrical ureas.

Structural Modifications of the Hydroxyl Moiety (e.g., Esterification, Etherification, and Oxidation)

The secondary hydroxyl group on the butane (B89635) backbone offers another avenue for derivatization, enabling the synthesis of esters, ethers, and the corresponding ketone through oxidation.

Esterification: The hydroxyl group could be acylated using carboxylic acids, acyl chlorides, or anhydrides under appropriate catalytic conditions to form ester derivatives. This modification would significantly alter the polarity and lipophilicity of the parent compound.

Etherification: O-alkylation of the hydroxyl group, for instance, via the Williamson ether synthesis, would yield ether derivatives. This would involve deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.

Oxidation: Selective oxidation of the secondary alcohol to a ketone would provide the corresponding 4-amino-1-(tert-butoxy)butan-2-one. A variety of oxidizing agents, such as those based on chromium, manganese, or Swern and Dess-Martin oxidations, could be employed for this transformation, with the choice depending on the desired selectivity and substrate tolerance.

Functionalization and Diversification of the Butane Backbone

Modification of the butane backbone of this compound would allow for the introduction of additional functional groups or alterations in the carbon skeleton. Methodologies such as C-H activation or the introduction of substituents at positions 1, 3, or 4 through multi-step synthetic sequences could be envisioned. However, no specific literature on such modifications for this compound has been identified.

Synthesis and Characterization of Diastereomers and Enantiomers of the Compound

This compound possesses two chiral centers, at positions 2 and the stereochemistry at position 4 is not specified in the name but would exist if the amino group were attached to a chiral center. The synthesis of its diastereomers and enantiomers would require stereoselective synthetic strategies. For instance, the synthesis of the (2S) enantiomer or diastereomers with different configurations at other potential chiral centers could be achieved through asymmetric synthesis or by starting from a different chiral pool. The characterization and separation of these stereoisomers would typically involve techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents.

Spectroscopic and Stereochemical Characterization Methodologies in Research of 2r 4 Amino 1 Tert Butoxy Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (2R)-4-Amino-1-(tert-butoxy)butan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the tert-butoxy (B1229062) group, the butanol backbone, the amino group, and the hydroxyl group. The presence of the chiral center at C2 makes the two protons on C1 (and potentially C3) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals with distinct couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, all eight carbon atoms are chemically non-equivalent and would be expected to produce eight distinct signals. The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms. For instance, the carbon atom of the tert-butoxy group (C(CH₃)₃) will appear at a different chemical shift than the methyl carbons. nanalysis.com Similarly, the carbons of the butanol chain (C1, C2, C3, and C4) will each have a unique resonance. docbrown.info

Interactive Data Table: Predicted NMR Chemical Shifts

Note: The following data are predicted based on the analysis of similar structural motifs, as specific experimental data for this compound is not publicly available. Actual values may vary depending on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.20Singlet (s)~73
C(CH₃)₃--~27.5 (3C)
H₁~3.3-3.5Doublet of doublets (dd)~70
H₂~3.7-3.9Multiplet (m)~68
H₃~1.5-1.7Multiplet (m)~35
H₄~2.7-2.9Multiplet (m)~40
OHBroad singlet (br s)--
NH₂Broad singlet (br s)--

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound (C₈H₁₉NO₂), the molecular weight is 161.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 161. However, for alcohols and amines, this peak can be weak or absent due to the instability of the molecular ion. docbrown.info

The fragmentation of the molecule is predictable based on its functional groups. Key fragmentation pathways include:

Alpha-cleavage: This is a common pathway for both alcohols and amines. youtube.com Cleavage of the C-C bond adjacent to the oxygen or nitrogen can occur. For example, cleavage between C2 and C3 would lead to characteristic fragments.

Loss of a tert-butyl group: The bulky tert-butoxy group is prone to fragmentation, often resulting in the loss of a tert-butyl cation ([C₄H₉]⁺, m/z = 57) or isobutylene (B52900) (C₄H₈) through rearrangement.

Loss of water: Dehydration from the alcohol functional group can lead to a peak at M-18 (m/z 143).

Loss of ammonia: Cleavage of the C-N bond or rearrangement can result in a peak at M-17 (m/z 144).

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Fragmentation Pathway
161[C₈H₁₉NO₂]⁺Molecular Ion (M⁺)
146[C₇H₁₆NO₂]⁺Loss of CH₃
104[C₅H₁₀NO]⁺Alpha-cleavage at C2-C3
88[C₄H₁₀NO]⁺Cleavage of C1-O bond
72[C₃H₈NO]⁺Alpha-cleavage at C3-C4
57[C₄H₉]⁺tert-butyl cation
30[CH₄N]⁺Alpha-cleavage at C3-C4 with H-transfer

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org To perform this analysis, the compound must first be grown into a single, high-quality crystal.

The technique involves directing X-rays onto the crystal and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the calculation of the precise position of each atom in the crystal lattice. For chiral molecules that crystallize in a non-centrosymmetric space group, a phenomenon known as anomalous dispersion can be used to determine the absolute configuration. nih.gov The analysis of Friedel pairs in the diffraction data allows for the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the R or S configuration at the chiral center. nih.gov While no specific crystal structure for this compound is reported in the literature, this method remains the most definitive for confirming its assigned (2R) configuration.

Chiral Chromatography Techniques (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is essential for assessing the enantiomeric purity of this compound, ensuring that it is not contaminated with its (2S) enantiomer. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral HPLC: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases are commonly used for separating amino alcohols. researchgate.netnih.gov The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol).

Chiral GC: For GC analysis, the amino and hydroxyl groups of the analyte are often derivatized to increase volatility and improve separation. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640). The separation is then carried out on a column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. nih.govjst.go.jp

The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the precise calculation of the enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is highly sensitive to the stereochemical environment and can be used to characterize the chiral center in this compound.

A CD spectrum will show positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. Although the native chromophores in this molecule (C-O, C-N) absorb in the far-UV region, derivatization or complexation can be used to introduce chromophores that absorb at more accessible wavelengths. researchgate.net For instance, achiral lanthanide complexes can form coordinated complexes with amino alcohols, resulting in characteristic induced CD signals that depend on the absolute configuration of the amino alcohol. rsc.orgsciencegate.app The sign and intensity of the Cotton effects can provide conformational information and can be used to distinguish between the (2R) and (2S) enantiomers. acs.org

Application of Chiral Solvating Agents and Shift Reagents in NMR Spectroscopy

In addition to standard NMR, chiral auxiliaries can be used to determine enantiomeric purity. This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are distinguishable in an achiral environment. libretexts.org

Chiral Derivatizing Agents (CDAs): The analyte can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a covalent bond. udel.eduumn.edu The resulting diastereomeric esters or amides will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of their respective signals to determine the enantiomeric excess. acs.orgnih.gov

Chiral Solvating Agents (CSAs): These agents, such as BINOL-based amino alcohols or cyclodextrins, form non-covalent diastereomeric complexes with the analyte. nih.govfrontiersin.orgacs.org This transient complex formation leads to small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum.

Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes (e.g., of Europium or Ytterbium) with chiral ligands. harvard.eduslideshare.net They act as Lewis acids and coordinate to the basic sites (amine and alcohol) of the analyte. libretexts.org This coordination induces large changes in the chemical shifts of nearby protons, and because the interaction is diastereomeric, the signals for the two enantiomers are shifted to different extents, resolving overlapping peaks and enabling quantification. nih.gov

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Stereoselective Synthetic Routes

While methods for synthesizing chiral amino alcohols exist, the development of more efficient, scalable, and sustainable stereoselective routes remains a key area of research. Traditional methods often rely on chiral pool starting materials like amino acids, which can have limitations in structural diversity. Future efforts are directed towards catalytic asymmetric methods that construct the chiral centers with high precision from simple, achiral precursors. nih.govresearchgate.net

Promising strategies that could be applied to the synthesis of (2R)-4-Amino-1-(tert-butoxy)butan-2-ol and its analogs include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of prochiral α-amino ketones or related substrates is a powerful tool for establishing the stereocenters found in 1,2-amino alcohols. nih.govacs.org Research into novel ruthenium- and rhodium-based chiral catalysts could lead to more direct and efficient syntheses. nih.gov

Asymmetric Epoxidation and Ring-Opening: The Sharpless asymmetric epoxidation of allylic alcohols followed by regioselective ring-opening with an amino source is a well-established method. Future work may focus on developing new catalytic systems that bypass the need for stoichiometric chiral reagents.

Radical C-H Amination: Recent advances in photoredox and metallaphotoredox catalysis have enabled the direct, enantioselective amination of C-H bonds. nih.gov A multi-catalytic, radical relay strategy could potentially install the amino group at the C2 position of a suitable alcohol precursor with high regio- and enantioselectivity. nih.gov

Electrocatalytic Cross-Couplings: Electrosynthesis offers a green and efficient alternative to traditional methods. A recently developed approach utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations to access enantiopure amino alcohols. nih.gov This modular and scalable radical method could be adapted for the synthesis of the target compound. nih.gov

The table below summarizes some modern stereoselective synthetic strategies applicable to chiral amino alcohols.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Catalytic Asymmetric Transfer Hydrogenation Utilizes chiral ruthenium-diamine catalysts to reduce unprotected α-ketoamines. nih.govacs.orgHigh enantioselectivity (>99% ee), high yields, avoids protection/deprotection steps, scalable. nih.govacs.orgnih.gov
Enantioselective Radical C–H Amination Employs a multi-catalytic system (e.g., energy transfer and copper catalysis) for regio- and enantioselective amination of alcohols. nih.govBypasses the need for pre-functionalized substrates and chiral auxiliaries. nih.gov
Electrocatalytic Radical Cross-Coupling Uses a serine-derived chiral carboxylic acid for stereoselective decarboxylative coupling. nih.govModular, general, scalable, and avoids extensive use of protecting groups. nih.gov
Three-Component Cycloaddition Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. High diastereoselectivity for syn-α-hydroxy-β-amino esters, which are precursors to amino alcohols.

Exploration of Advanced Derivatization Strategies for Enhanced Functionality

The amino and hydroxyl groups of this compound are prime targets for derivatization to modify its physical properties, enhance its biological activity, or incorporate it into larger molecular frameworks. Advanced derivatization strategies are being explored to create novel molecular entities with tailored functions.

Future research in this area could involve:

Silylation and Acylation: These common derivatization techniques can be used to modify the compound's volatility for analytical purposes, such as gas chromatography, or to act as protecting groups during multi-step syntheses. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) are commonly used. sigmaaldrich.com

Reaction with Chiral Derivatizing Agents (CDAs): Reagents such as o-phthaldialdehyde (OPA) combined with chiral mercaptans (e.g., N-acetyl-L-cysteine) can be used to form diastereomeric derivatives. nih.gov This is primarily used for enantiomeric excess determination via HPLC but could be adapted to create stable, functionalized adducts. nih.gov

Formation of Oxazolidinones: The 1,2-amino alcohol motif can be cyclized to form oxazolidinone rings, which are important chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries). Exploring this transformation could expand the utility of the compound as a tool in organic synthesis.

Microwave-Assisted Derivatization: Utilizing microwave irradiation can significantly accelerate derivatization reactions, offering a faster and more efficient way to prepare derivatives with reagents like cyanuric chloride-based activators. nanobioletters.comakjournals.com

The following table outlines potential derivatization methods and their applications.

Derivatization MethodReagent ExampleFunctional Group TargetedPotential Application
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -NH₂Protection, increased volatility for GC analysis. libretexts.org
Acylation Trifluoroacetic anhydride (TFAA)-OH, -NH₂Protection, improved chromatographic properties. sigmaaldrich.com
Diastereomer Formation o-Phthaldialdehyde/N-acetyl-L-cysteine-NH₂Enantiomeric purity analysis, creation of fluorescent adducts. nih.gov
Cyclization Phosgene equivalent-OH, -NH₂Synthesis of chiral oxazolidinone auxiliaries.

Expansion into Novel Chiral Catalyst Systems Utilizing the Compound's Core Structure

The β-amino alcohol framework is a privileged structure for the development of chiral ligands and organocatalysts for asymmetric synthesis. westlake.edu.cnresearchgate.net The stereochemically defined relationship between the amino and hydroxyl groups in this compound makes its core structure an excellent candidate for creating new catalytic systems.

Future research is likely to focus on:

Ligand Development for Metal-Catalyzed Reactions: The compound can be modified to create bidentate or tridentate ligands for transition metals like ruthenium, rhodium, and copper. mdpi.comnih.gov These complexes could be highly effective catalysts for reactions such as:

Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes with chiral β-amino alcohol ligands are efficient catalysts for the reduction of ketones and imines. mdpi.com

Asymmetric Addition of Organozinc Reagents: Chiral amino alcohols are known to catalyze the enantioselective addition of dialkylzincs to aldehydes, a fundamental C-C bond-forming reaction. rsc.orgtcichemicals.com

Organocatalysis: Simple primary β-amino alcohols have been shown to act as efficient organocatalysts in reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org The core structure of this compound could be the basis for a new class of bifunctional organocatalysts, where the amino group acts as a base and the hydroxyl group directs stereochemistry through hydrogen bonding. rsc.org

Immobilization on Supports: To enhance recyclability and facilitate use in flow chemistry, the compound could be anchored to solid supports, such as polymers or magnetic nanoparticles, to create heterogeneous catalysts. rsc.org

Catalysis AreaPotential Role of this compound StructureExample Reactions
Metal-Catalyzed Asymmetric Synthesis Chiral ligand for transition metals (Ru, Rh, Zn, Cu). mdpi.comrsc.orgAsymmetric transfer hydrogenation of ketones/imines, enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.comrsc.org
Organocatalysis Bifunctional catalyst utilizing both amino and hydroxyl groups. rsc.orgAsymmetric Michael additions, aldol (B89426) reactions. rsc.org
Heterogeneous Catalysis Immobilized on a solid support for enhanced recyclability. rsc.orgFlow chemistry applications, green chemical processes.

Emerging Applications in Diverse Areas of Chemical Technology and Drug Discovery

Chiral amino alcohols are recognized as indispensable chiral building blocks in the pharmaceutical industry. researchgate.netmdpi.com Over 30% of small-molecule drugs are estimated to contain residues of tailor-made amino acids or their derived amino alcohols. mdpi.com The specific stereochemistry and functionality of this compound make it a high-value intermediate for the synthesis of complex, biologically active molecules.

Emerging applications are anticipated in:

Drug Discovery and Medicinal Chemistry: The compound can serve as a key fragment or starting material for the synthesis of novel therapeutic agents. The 1,2-amino alcohol motif is present in numerous drugs, including HIV protease inhibitors like Atazanavir and various β-blockers. mdpi.comoup.com Its structure could be incorporated into peptidomimetics or other small molecules designed to interact with specific biological targets.

Synthesis of Natural Products: Many natural products possess the vicinal amino alcohol moiety. nih.gov The compound could streamline the total synthesis of such molecules, providing a readily available chiral fragment.

Agrochemicals: The principles of chiral drug design are increasingly applied to the development of new pesticides and herbicides to improve efficacy and reduce environmental impact. The compound's scaffold could be utilized in the synthesis of new, stereochemically pure agrochemicals.

Diversity-Oriented Synthesis (DOS): The compound can be used as a scaffold in DOS to rapidly generate libraries of structurally diverse and complex small molecules. These libraries are valuable for screening against various biological targets to identify new drug leads.

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